

In Vitro Kinase Assay of 2-Aminopyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-(BenzylOxy)-5-bromopyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro kinase inhibitory activity of a series of 3,5-disubstituted 2-aminopyridine derivatives, which are structurally related to **3-(BenzylOxy)-5-bromopyridin-2-amine**. The data presented here is based on a study by Crane et al. (2014), focusing on the inhibition of Activin receptor-like kinase 2 (ALK2) and transforming growth factor-beta type I receptor kinase (ALK5). This guide includes quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant signaling pathway to support researchers in the field of kinase inhibitor discovery.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of the synthesized 3,5-diaryl-2-aminopyridine derivatives was evaluated against ALK2 and ALK5 kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.

Compound ID	R1 Group	R2 Group	ALK2 IC50 (nM)	ALK5 IC50 (nM)
1	H	3,4,5-trimethoxyphenyl	1.1	230
2	Methyl	3,4,5-trimethoxyphenyl	1.8	460
3	H	4-methoxyphenyl	11	>10,000
4	H	3,4-dimethoxyphenyl	2.5	1,200
5	H	3,5-dimethoxyphenyl	1.4	480
6	H	4-quinolyl	0.8	150
7	H	5-quinolyl	0.6	80

Data sourced from Crane et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants". *Journal of Medicinal Chemistry*.

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay is provided below. This protocol is based on a common fluorescence-based method used for determining kinase inhibitor potency.[\[1\]](#)

Fluorescence-Based In Vitro Kinase Assay Protocol

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a biotinylated peptide substrate by a target kinase.[\[1\]](#)

Materials:

- Kinase of interest (e.g., ALK2, ALK5)

- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- Test compounds (3,5-diaryl-2-aminopyridine derivatives)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Terbium-labeled anti-phospho-specific antibody
- Streptavidin-conjugated XL665 (FRET acceptor)
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

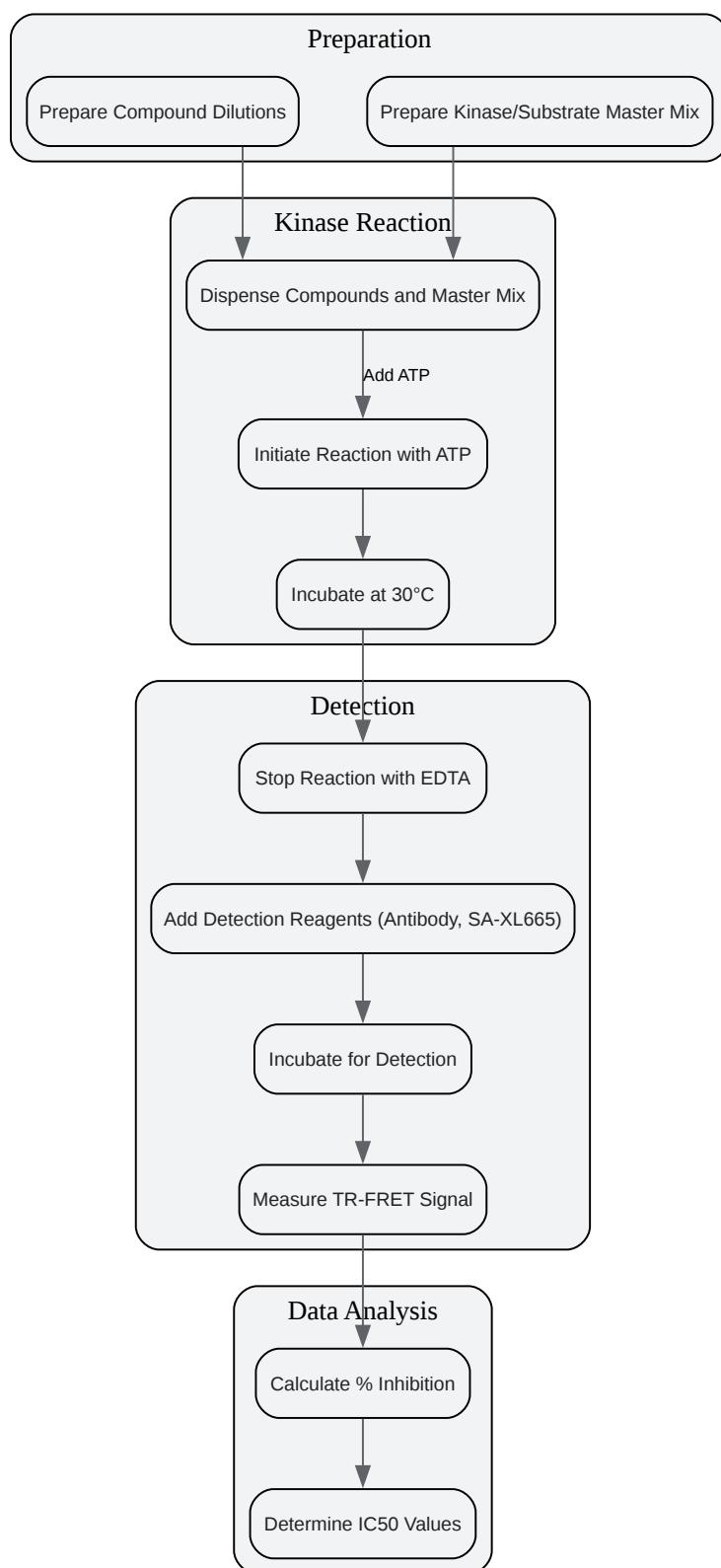
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Mixture Preparation: Prepare a master mix containing the kinase, biotinylated peptide substrate, and assay buffer.
- Dispensing Reagents:
 - Dispense the test compounds into the wells of a 384-well plate.
 - Add the kinase/substrate master mix to each well.
- Initiating the Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.
- Detection: Add a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

- Second Incubation: Incubate the plate for a period to allow for antibody binding to the phosphorylated substrate.
- Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values by plotting the inhibition data against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the in vitro kinase assay described above.

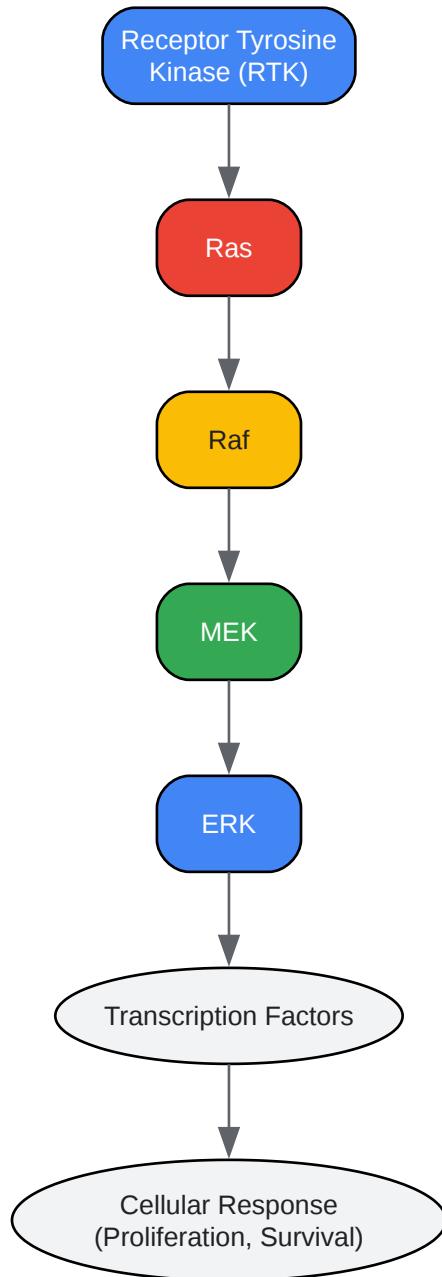


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In Vitro Kinase Assay Workflow

Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for kinase inhibitors.^[1] The diagram below provides a simplified representation of this pathway.



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Simplified MAPK/ERK Signaling Pathway

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References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
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